molecular formula C19H27NO4 B1471597 1-(tert-Butoxycarbonyl)-3-(3-phenylpropyl)-2-pyrrolidinecarboxylic acid CAS No. 2197412-73-8

1-(tert-Butoxycarbonyl)-3-(3-phenylpropyl)-2-pyrrolidinecarboxylic acid

Cat. No.: B1471597
CAS No.: 2197412-73-8
M. Wt: 333.4 g/mol
InChI Key: JJVIAYZDVHANGB-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-3-(3-phenylpropyl)-2-pyrrolidinecarboxylic acid is an organic compound that belongs to the class of pyrrolidinecarboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl group, a phenylpropyl group, and a pyrrolidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-3-(3-phenylpropyl)-2-pyrrolidinecarboxylic acid typically involves the introduction of the tert-butoxycarbonyl group into a pyrrolidine derivative. One common method is the use of flow microreactor systems, which allow for efficient and sustainable synthesis.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure high efficiency and yield. These systems provide a continuous flow of reactants and products, allowing for better control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-3-(3-phenylpropyl)-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carbonyl compounds, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1-(tert-Butoxycarbonyl)-3-(3-phenylpropyl)-2-pyrrolidinecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-3-(3-phenylpropyl)-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, allowing for selective transformations. The phenylpropyl group may interact with biological targets, influencing the compound’s activity in biological systems .

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butoxycarbonyl)-2-pyrrolidinecarboxylic acid: Lacks the phenylpropyl group.

    3-(3-phenylpropyl)-2-pyrrolidinecarboxylic acid: Lacks the tert-butoxycarbonyl group.

    1-(tert-Butoxycarbonyl)-3-phenyl-2-pyrrolidinecarboxylic acid: Has a phenyl group instead of a phenylpropyl group

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(3-phenylpropyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-19(2,3)24-18(23)20-13-12-15(16(20)17(21)22)11-7-10-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVIAYZDVHANGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)CCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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